molecular formula C21H23N5O2 B4507652 1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one

1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one

Cat. No.: B4507652
M. Wt: 377.4 g/mol
InChI Key: KGFAXKCHQNNBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling of the Piperazine and Oxadiazole Rings: The final step involves coupling the piperazine and oxadiazole rings through a suitable linker, such as butanone.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylpiperazin-1-YL)-4-(2-pyridyl)butan-1-one
  • 1-(4-Phenylpiperazin-1-YL)-4-(3-pyridyl)butan-1-one
  • 1-(4-Phenylpiperazin-1-YL)-4-(4-pyridyl)butan-1-one

Uniqueness

1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one is unique due to the presence of both the piperazine and oxadiazole rings, which may confer distinct pharmacological properties compared to other similar compounds. The combination of these rings can enhance the compound’s binding affinity and selectivity for specific biological targets.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(26-14-12-25(13-15-26)18-7-2-1-3-8-18)10-4-9-19-23-21(24-28-19)17-6-5-11-22-16-17/h1-3,5-8,11,16H,4,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFAXKCHQNNBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.